molecular formula C12H10Cl2N2O2S B13219543 3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B13219543
M. Wt: 317.2 g/mol
InChI Key: MOYDKBWTSRYHNF-POHAHGRESA-N
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Description

3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a dichlorophenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with thiazolidine-2,4-dione in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidine derivatives

    Substitution: Substituted thiazolidine derivatives with various functional groups

Scientific Research Applications

3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-oxazolidine-2,4-dione
  • 3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-imidazolidine-2,4-dione

Uniqueness

3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidine ring and a dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-2-1-7(5-9(8)14)6-10-11(17)16(4-3-15)12(18)19-10/h1-2,5-6H,3-4,15H2/b10-6-

InChI Key

MOYDKBWTSRYHNF-POHAHGRESA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CCN)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCN)Cl)Cl

Origin of Product

United States

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